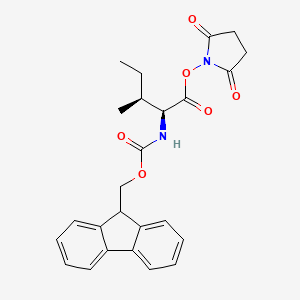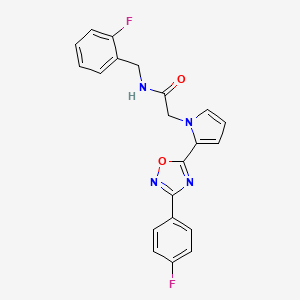![molecular formula C11H12FN5O2 B2405891 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1923094-31-8](/img/structure/B2405891.png)
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative that has been synthesized using various methods and has shown promising results in various studies.
Applications De Recherche Scientifique
Versatile Building Block for Heterocycles
- Triazoles, including compounds similar to 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide, are used as building blocks for various fluorinated heterocycles, which can be analogs to rufinamide and other bioactive compounds (Bonacorso et al., 2017).
Synthesis and Antimicrobial Activity
- Similar compounds have been synthesized for their potential antimicrobial activity, highlighting the relevance of such triazoles in developing new antibacterial and antifungal agents (Dengale et al., 2019).
Structural Determination and Crystallography
- Research has been conducted on the synthesis and structural determination of triazole-carbohydrazide compounds, aiding in understanding their molecular conformations and potential applications in medicinal chemistry (Kariuki et al., 2022).
Intermolecular Interaction Studies
- Triazole derivatives are studied for their intermolecular interaction patterns, which are crucial for understanding their behavior in various chemical and biological contexts (Chia et al., 2014).
Biological Activities in Medicinal Chemistry
- Studies on triazole derivatives, similar to the compound , have been conducted to explore their potential biological activities, including enzyme inhibition which is vital for the development of new therapeutics (Saleem et al., 2018).
Antiproliferative Activity
- Research includes the synthesis of fluorinated Schiff bases derived from triazoles, investigating their antiproliferative effects on various human cancer cell lines, indicating potential applications in cancer research (Kumar et al., 2013).
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c12-8-4-2-1-3-7(8)10(18)6-17-5-9(15-16-17)11(19)14-13/h1-5,10,18H,6,13H2,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCUGQQXCWCQKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NN)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

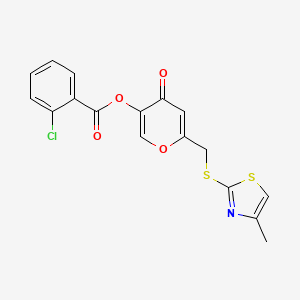
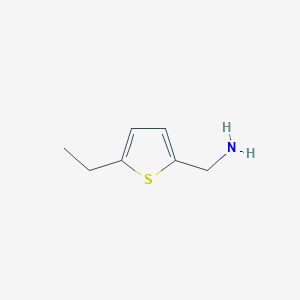
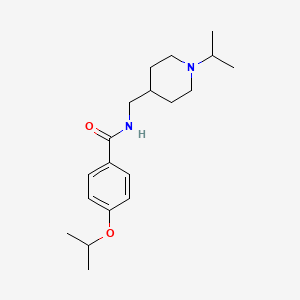
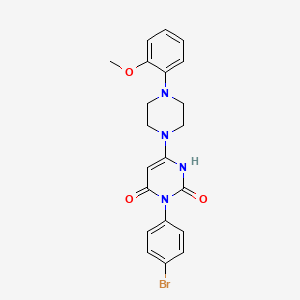
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2405817.png)
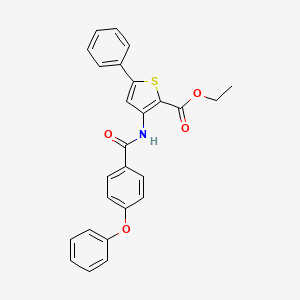
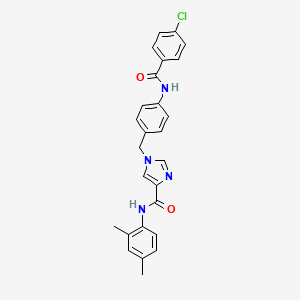
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2405823.png)
![N-(3,5-dimethoxyphenyl)-N'-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2405824.png)
![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2405825.png)

